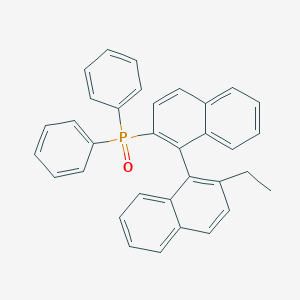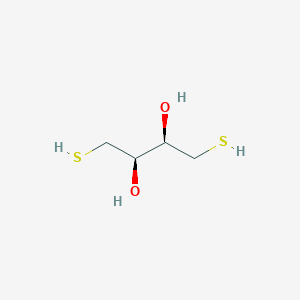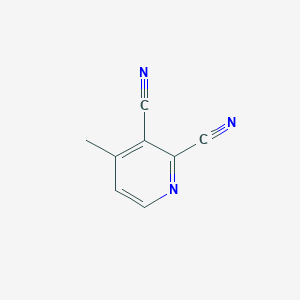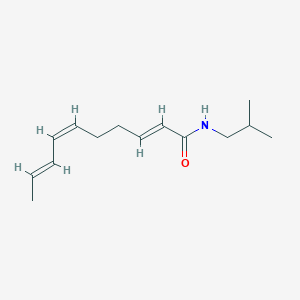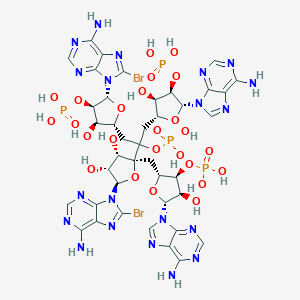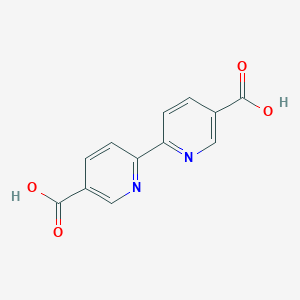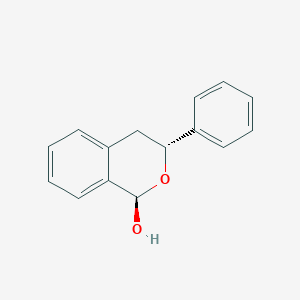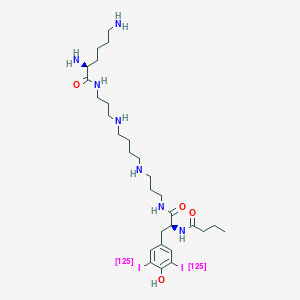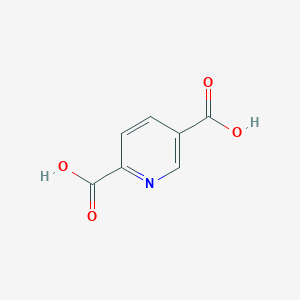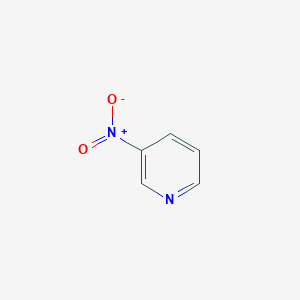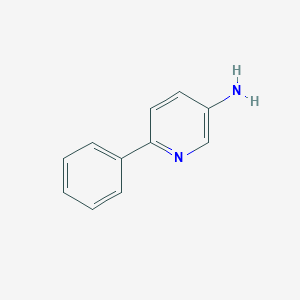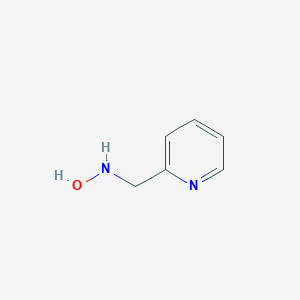
N-(Pyridin-2-ylmethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pyridin-2-ylmethyl)hydroxylamine: is an organic compound with the molecular formula C6H8N2O It is characterized by the presence of a hydroxylamine group attached to a pyridine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemodivergent Synthesis: One method involves the reaction of α-bromoketones with 2-aminopyridines under different conditions.
One-Pot Synthesis: Another approach is a one-pot, palladium-catalyzed, microwave-assisted reaction.
Industrial Production Methods: Industrial production methods for N-(Pyridin-2-ylmethyl)hydroxylamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Pyridin-2-ylmethyl)hydroxylamine can undergo oxidation reactions, often facilitated by oxidizing agents like TBHP.
Reduction: The compound can be reduced to form corresponding amines under suitable conditions.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxylamine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: TBHP, iodine.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Various nucleophiles, depending on the desired product.
Major Products:
Oxidation: Corresponding nitroso or nitro compounds.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: N-(Pyridin-2-ylmethyl)hydroxylamine is used as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine:
Antifibrotic Agents: Derivatives of this compound have shown potential as antifibrotic agents, inhibiting collagen production in hepatic stellate cells.
Anticancer Research: It is being explored for its potential in anticancer therapies, particularly in the targeted delivery of nitric oxide to tumor sites.
Industry:
Mechanism of Action
The mechanism of action of N-(Pyridin-2-ylmethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. For instance, in antifibrotic applications, it inhibits collagen production by interfering with the activity of prolyl 4-hydroxylase . In anticancer research, it acts as a nitric oxide donor, releasing nitric oxide upon irradiation with light, which then induces apoptosis in cancer cells .
Comparison with Similar Compounds
N-(Pyridin-2-yl)imidates: These compounds share a similar pyridine moiety and are used in the synthesis of heterocycles.
N-(Quinolin-2-ylmethyl) Substituted Compounds: These compounds have a quinoline ring instead of a pyridine ring and are used in similar applications, such as nitric oxide delivery.
Uniqueness: N-(Pyridin-2-ylmethyl)hydroxylamine is unique due to its specific hydroxylamine group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to act as a ligand in catalytic processes and its applications in medicinal chemistry further distinguish it from similar compounds.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-8-5-6-3-1-2-4-7-6/h1-4,8-9H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWFERRTQKHANL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
